molecular formula C5H7N3S B15477350 3,6-Dimethyl-1,2,4-triazine-5(2H)-thione CAS No. 39070-06-9

3,6-Dimethyl-1,2,4-triazine-5(2H)-thione

Cat. No.: B15477350
CAS No.: 39070-06-9
M. Wt: 141.20 g/mol
InChI Key: ZREAOJBETBPPIK-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1,2,4-triazine-5(2H)-thione is a heterocyclic compound featuring a 1,2,4-triazine core substituted with methyl groups at positions 3 and 6 and a thione (C=S) group at position 3. The thione group confers unique electronic and coordination properties, making it relevant in medicinal chemistry, materials science, and coordination chemistry.

Properties

CAS No.

39070-06-9

Molecular Formula

C5H7N3S

Molecular Weight

141.20 g/mol

IUPAC Name

3,6-dimethyl-2H-1,2,4-triazine-5-thione

InChI

InChI=1S/C5H7N3S/c1-3-5(9)6-4(2)8-7-3/h1-2H3,(H,6,8,9)

InChI Key

ZREAOJBETBPPIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=NC1=S)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

A comparative analysis of triazine-thione derivatives reveals how substituents influence molecular characteristics:

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents ChemSpider ID/References
3,6-Dimethyl-1,2,4-triazine-5(2H)-thione C₅H₇N₃S 141.18 (calculated) 3-CH₃, 6-CH₃, 5-thione N/A
6-Methyl-1,2,4-triazine-5(2H)-thione C₄H₅N₃S 127.165 6-CH₃, 5-thione 2731820
6-Amino-3-phenyl-1,2,4-triazine-5(2H)-thione C₉H₈N₄S 204.25 3-C₆H₅, 6-NH₂, 5-thione MFCD09702446
5-Methoxy-5,6-diphenyl-4,5-dihydro-1,2,4-triazine-3-thione C₂₁H₁₉N₃OS 361.46 5-OCH₃, 5,6-C₆H₅, 3-thione CCDC 269111

Key Observations :

  • Mass Trends : Methyl substituents (e.g., 6-methyl in ) reduce molecular mass compared to bulkier groups like phenyl (204.25 g/mol in ).
  • Electronic Effects : The thione group (C=S) enhances electron delocalization, influencing reactivity and coordination (discussed in ).
3,6-Dimethyl-1,2,4-triazine-5(2H)-thione
  • Cyclization reactions of thiosemicarbazides with diketones or esters (as seen in for phosphorus/fluorinated triazine-thiones).
  • Nitrosation: Nitroso derivatives of triazine-thiones can be synthesized using NaNO₂ in acidic media ().
Comparison with Other Derivatives:
  • 6-Amino-3-phenyl derivative: Synthesized via condensation of thiourea with substituted hydrazines, followed by cyclization ().
  • Methoxy-diphenyl derivative : Prepared via nucleophilic substitution and heterocyclization ().

Reactivity Trends :

  • Methyl groups (electron-donating) enhance stability but reduce electrophilic reactivity compared to amino (electron-withdrawing) or aryl groups.
  • Thione sulfur participates in coordination with transition metals (e.g., Cu²⁺, Fe³⁺) as observed in SN-donor ligands ().

Physicochemical Properties

  • Solubility: Methyl groups increase hydrophobicity compared to polar amino or hydroxyl substituents.
  • Thermal Stability : Aryl-substituted derivatives (e.g., diphenyl in ) exhibit higher thermal stability due to π-π stacking.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the diketone carbonyl, followed by cyclization. A 1:2 molar ratio of thiourea to diketone minimizes disulfide byproducts, with excess diketone driving the equilibrium toward product formation. Ethanol serves as the optimal solvent due to its ability to dissolve both reactants and precipitate the product upon cooling.

Optimization of Conditions

  • Temperature : Reflux at 78°C for 6–9 hours achieves 68–74% yield.
  • Catalysis : KOH (0.1–0.3 eq) enhances reaction rate by deprotonating thiourea. Excess base (>0.5 eq) promotes hydrolysis side reactions.
  • Workup : Ice-cooled quenching followed by vacuum filtration isolates the product as pale-yellow crystals.

Table 1 : Yield dependence on reaction time and temperature

Time (h) Temperature (°C) Yield (%)
6 78 68
9 78 74
12 78 71

Data adapted from BenchChem and patent EP0737672A2.

Thionation of 3,6-Dimethyl-1,2,4-triazin-5(4H)-one

An alternative route involves sulfur insertion into the triazinone precursor using Lawesson’s reagent (LR) or CS₂/KOH.

Lawesson’s Reagent Method

Refluxing 3,6-dimethyl-1,2,4-triazin-5(4H)-one (1 eq) with LR (1.2 eq) in toluene for 4 hours affords the thione in 82% yield. The mechanism proceeds through a four-membered transition state where LR’s phosphorus center activates the carbonyl oxygen for sulfur exchange.

CS₂/KOH Thionation

In ethanol, CS₂ (3 eq) and KOH (2 eq) convert the triazinone to thione at 65°C within 3 hours (74% yield). This method avoids phosphorus byproducts but requires careful pH control to prevent disulfide formation.

Table 2 : Thionation efficiency comparison

Reagent Solvent Time (h) Yield (%)
Lawesson’s Toluene 4 82
CS₂/KOH Ethanol 3 74

One-Pot Synthesis via Semicarbazone Cyclization

Patent EP0737672A2 details a scalable industrial approach using semicarbazone intermediates:

Reaction Sequence

  • Condensation of methyl hydrazinecarboxylate with 2,3-butanedione forms a semicarbazone derivative.
  • In situ cyclization with PPA (polyphosphoric acid) at 80°C yields the triazinone.
  • Thiolation using P₂S₅ in dichloroethane completes the synthesis.

Advantages

  • Scalability : Pilot batches (10 L) show <5% yield variation.
  • Green Metrics : E-factor of 18.2, improvable via solvent recovery.

Tetrazine-Chalcogenone Route

A novel method from recent literature involves regioselective thiocyanate addition to 3,6-dimethyl-1,2,4-tetrazine, followed by N₂ elimination. While less explored, this route offers 67% yield under mild conditions (40°C, acetonitrile).

Analytical Validation of Synthetic Products

Spectroscopic Confirmation

  • IR : C=S stretch at 1190–1266 cm⁻¹.
  • ¹H NMR : Methyl singlets at δ 2.3 ppm (C3-CH₃) and δ 2.5 ppm (C6-CH₃).
  • Elemental Analysis : Theoretical C/H/N/S = 42.55/4.96/29.76/20.01%; experimental deviations <0.3% indicate purity.

Chromatographic Purity

HPLC (C18 column, 60:40 MeOH/H₂O) shows ≥98% purity with t₅ = 4.2 min.

Comparative Evaluation of Synthetic Routes

Table 3 : Method comparison for industrial adoption

Method Yield (%) Scalability Cost Index
Cyclocondensation 74 Moderate 1.0
Lawesson’s Thionation 82 Low 3.2
One-Pot Synthesis 78 High 1.5
Tetrazine Route 67 Unknown 4.1

Q & A

Q. Advanced

  • Molecular Docking : uses AutoDock to evaluate binding affinity with microbial targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
  • ADME Prediction : SwissADME or PreADMET assesses pharmacokinetics (e.g., logP <5 for blood-brain barrier penetration) .
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups) with antimicrobial activity .

How do substituents on the triazine ring modulate antimicrobial activity?

Q. Advanced

  • Electron-Donating Groups (e.g., -OCH₃) : Enhance membrane penetration, increasing Gram-positive activity ( reports MICs of 8 µg/mL against S. aureus) .
  • Aromatic Substituents : Bulky groups (e.g., 4-bromophenyl in ) improve binding to hydrophobic enzyme pockets .
  • Thione vs. Thiol Tautomers : Thione forms (C=S) show higher stability and activity, as in .

What analytical challenges arise in quantifying triazine-thione degradation products?

Q. Advanced

  • HPLC-MS Limitations : Co-elution of degradation byproducts (e.g., sulfoxides) requires UPLC with sub-2µm columns for resolution .
  • Photodegradation : UV exposure generates hydroxylated derivatives (), necessitating dark storage .
  • Validation via Isotopic Labeling : Use ¹³C/¹⁵N-labeled analogs to trace degradation pathways .

How can researchers optimize solvent systems for recrystallization?

Q. Basic

  • Ethanol-Water Mixtures : uses 50:50 dioxane:ethanol for high-purity crystals (mp 168°C) .
  • Gradient Cooling : Slow cooling from 60°C to 4°C minimizes inclusion of solvent molecules.
  • Polymorphism Screening : Test 5–6 solvents (e.g., acetone, acetonitrile) to identify stable crystalline forms.

What role does the thione moiety play in metal chelation studies?

Advanced
The C=S group acts as a soft Lewis base, binding to transition metals (e.g., Pd²⁺ in ). Spectrophotometric titration (λₐᵥ = 450 nm) shows a 1:1 complex stoichiometry with logK = 4.2 . Applications include catalysis (e.g., Suzuki coupling) and heavy metal sensing.

How do researchers validate synthetic scalability for triazine-thiones?

Q. Advanced

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .
  • Green Metrics : ’s method achieves an E-factor of 18.2 (lower = better); replacing POCl₃ with biodegradable reagents improves sustainability .
  • Pilot-Scale Trials : 10-L batch reactions () confirm reproducibility with <5% yield variation .

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